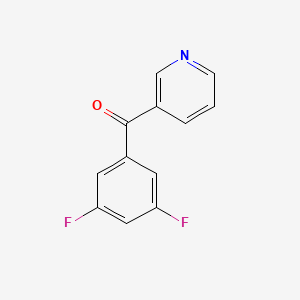

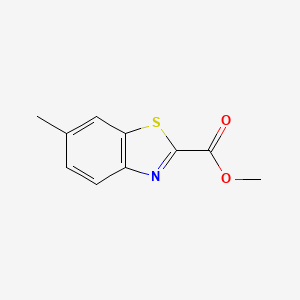

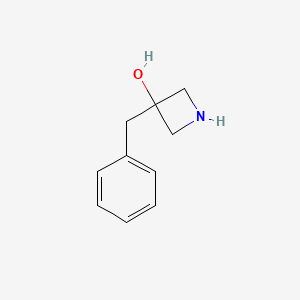

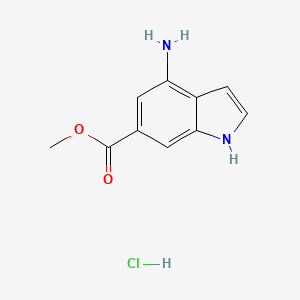

3-Acetylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one

Übersicht

Beschreibung

Chemical Reactions Analysis

T-614 interacts with cellular components, affecting cytokine production. Notably, it inhibits interleukin-1 (IL-1) and interleukin-6 (IL-6) release from human monocytes and THP-1 cells. Mechanistically, it suppresses IL-1 beta mRNA expression, providing insights into its anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

1. Anti-inflammatory Properties

A study by Tanaka et al. (1992) explored the anti-inflammatory properties of a similar compound, 3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one (T-614). They found that it inhibited the production of interleukin-1 (IL-1) and interleukin-6 (IL-6) by human monocytes, suggesting its potential as an anti-inflammatory agent (Tanaka et al., 1992).

2. Synthesis of Heterocyclic Systems

Research by Selič et al. (1997) and Pizzioli et al. (1998) highlighted the use of similar compounds in the synthesis of various heterocyclic systems. These studies demonstrate the compound's utility in organic chemistry, particularly in creating complex molecular structures (Selič et al., 1997); (Pizzioli et al., 1998).

3. Antimicrobial Screening

Mulwad and Hegde (2009) conducted a study on derivatives of the compound, finding good antimicrobial activity. This suggests its potential application in developing new antimicrobial agents (Mulwad & Hegde, 2009).

Wirkmechanismus

Target of Action

Iguratimod Impurity 2, also known as 3-Acetylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one or N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide, primarily targets B cells . It inhibits the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17 . It also inhibits the activity of nuclear factor kappa-light chain enhancer of activated B cells .

Mode of Action

The compound acts directly on B cells, suppressing the production of immunoglobulin and inhibiting the activity of nuclear factor kappa-light chain enhancer of activated B cells . It also inhibits the metabolism of prostaglandin E2, a metabolite of arachidonic acid, bradykinin release, and the productions of interleukin (IL)-1 and -6 .

Biochemical Pathways

The compound affects the COX-2/PGE2 pathway and the kinin-forming system . It inhibits the release of bradykinin, which is involved in inflammation and pain sensation . The inhibition of cytokine production by this compound may provide an important insight into the additional mechanisms contributing to its anti-inflammatory activities .

Pharmacokinetics

It was found that Iguratimod is well-tolerated, with most adverse effects being mild . The pharmacokinetics of Iguratimod were linear from 25 to 75 mg, with a half-life of 10.25 hours .

Result of Action

The compound’s action results in the suppression of the production of immunoglobulin and the inhibition of the activity of nuclear factor kappa-light chain enhancer of activated B cells . This leads to a reduction in inflammation and pain sensation .

Biochemische Analyse

Biochemical Properties

Iguratimod Impurity 2 has been found to interact with various biomolecules. It has been shown to inhibit the release of immunoreactive interleukin-1 (IL-1) beta from human monocytes and THP-1 cells, a human monocytic cell line . This suggests that Iguratimod Impurity 2 may interact with enzymes and proteins involved in the inflammatory response .

Cellular Effects

In terms of cellular effects, Iguratimod Impurity 2 has been shown to influence cell function by suppressing inflammatory cytokine production in cultured human synovial cells induced by tumor necrosis factor (TNF)-α . This suggests that Iguratimod Impurity 2 may have an impact on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of Iguratimod Impurity 2 appears to involve the inhibition of nuclear factor-κB activation, which is used in the treatment of rheumatoid arthritis . This inhibition likely occurs through binding interactions with biomolecules and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S/c1-11(21)19-15-10-25-16-9-14(20-27(2,23)24)17(8-13(16)18(15)22)26-12-6-4-3-5-7-12/h3-10,20H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNKQUDDPQCNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=COC2=CC(=C(C=C2C1=O)OC3=CC=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)

![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)